3-chloro-N-(3-methoxyphenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 3-chloroaniline under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide: This compound has a similar structure but with an additional methoxy group.
3-chloro-3-methylpentane: Although structurally different, it shares the chloro group and is used in similar chemical reactions.
Uniqueness
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-Chloro-N-(3-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a chloro group and a methoxy-substituted phenyl group, contributing to its unique properties and potential therapeutic applications. Its molecular formula is C13H12ClN1O2S, with a molecular weight of approximately 312.77 g/mol.
The biological activity of this compound primarily stems from its interaction with various biological targets. It has been studied for its potential as an antibacterial agent and its inhibitory effects on specific enzymes, including carbonic anhydrases (CAs), which play crucial roles in maintaining acid-base balance and facilitating various physiological processes.
Biological Activity Overview
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. They are known to inhibit bacterial growth by targeting folic acid synthesis pathways. Additionally, compounds similar to this compound have shown promising results in cancer research, particularly against breast cancer cell lines.
Table 1: Biological Activities of this compound
Case Studies
- Anticancer Activity : A study evaluated the anti-proliferative effects of sulfonamide derivatives against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated significant inhibitory effects at concentrations ranging from 1.52 to 6.31 μM, suggesting that structural modifications can enhance selectivity and potency against cancer cells .
- Enzyme Interaction : Another study focused on the interaction of sulfonamides with carbonic anhydrases, highlighting the potential of these compounds in targeting specific isoforms like CA IX, which is overexpressed in various tumors . The selectivity observed suggests that these compounds could be developed further for targeted cancer therapies.
Comparative Analysis
Comparative studies involving structurally related compounds have been conducted to elucidate the unique biological properties imparted by specific substituents on the benzene rings.
Table 2: Comparison of Related Sulfonamide Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide | Similar sulfonamide structure; different substitution pattern | Varies in antibacterial efficacy compared to target compound |
N-(4-methoxyphenyl)benzenesulfonamide | Lacks chlorine substituent | Potentially less reactive than the target compound |
3-Chloro-N-(4-methylphenyl)benzenesulfonamide | Contains a methyl group instead of methoxy | Different steric effects and solubility properties |
Properties
IUPAC Name |
3-chloro-N-(3-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-12-6-3-5-11(9-12)15-19(16,17)13-7-2-4-10(14)8-13/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFKSWNDUANQHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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